![molecular formula C8H11NO B2513898 3-Cyclopropyl-4-methoxybut-2-enenitrile CAS No. 1563821-57-7](/img/structure/B2513898.png)
3-Cyclopropyl-4-methoxybut-2-enenitrile
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Description
Chemical Reactions Analysis
Again, while specific reactions involving 3-Cyclopropyl-4-methoxybut-2-enenitrile are not detailed in the search results, general reactions involving cyclopropane derivatives could potentially apply. For example, palladium-catalyzed cross-coupling reactions of cyclopropylmagnesium bromide with aryl bromides or triflates have been reported .Scientific Research Applications
Cyclopentene Annulation Method Development
3-Cyclopropyl-4-methoxybut-2-enenitrile has been utilized in the development of a novel cyclopentene annulation method. This method involves a conjugate addition reaction with 4-methoxybut-3-enenitrile, yielding bicyclo[n.3.0]alkenone derivatives. This process has significance in creating new chiral building blocks for steroids and other natural compounds (Tanino, Tomata, Shiina, & Miyashita, 2006).
Synthesis of E,Z-Isomers
In another study, 3-ethoxy-4,4,4-trifluorobut-2-enenitrile, a compound related to 3-Cyclopropyl-4-methoxybut-2-enenitrile, was synthesized and separated into E- and Z-isomers. These isomers were found to undergo stereospecific 1,3-dipolar cycloaddition, demonstrating the compound's utility in creating specific chemical structures (Volkonskii, Peregudov, Strelkova, & Kagramanov, 2018).
Route to Indoles
3-Cyclopropyl-4-methoxybut-2-enenitrile has also been used in the synthesis of indoles via a cycloaddition/cyclization sequence. This process is important for creating benzene derivatives with a strategically positioned 2-methoxyethenyl moiety, which has applications in pharmaceutical and synthetic chemistry (Kranjc & Kočevar, 2008).
Synthesis of Cyclopropanes
The compound has also been used in the asymmetric synthesis of cyclopropanes. This synthesis involves a reaction with 2-methoxyfuran, highlighting its role in creating structurally complex and potentially bioactive molecules (Cruz, Yuste, Díaz, Ortíz, Walls, Ruano, & Sánchez-Obregón, 2005).
properties
IUPAC Name |
(E)-3-cyclopropyl-4-methoxybut-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-10-6-8(4-5-9)7-2-3-7/h4,7H,2-3,6H2,1H3/b8-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCJCLXTNJTIGW-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=CC#N)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC/C(=C/C#N)/C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-methoxybut-2-enenitrile |
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